molecular formula C18H15NO2 B12879492 2,4-Diphenyl-4-(prop-2-en-1-yl)-1,3-oxazol-5(4H)-one CAS No. 53777-96-1

2,4-Diphenyl-4-(prop-2-en-1-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B12879492
CAS No.: 53777-96-1
M. Wt: 277.3 g/mol
InChI Key: UWQSROPJDQTWOL-UHFFFAOYSA-N
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Description

IUPAC Name Derivation

The systematic naming of 2,4-diphenyl-4-(prop-2-en-1-yl)-1,3-oxazol-5(4H)-one follows IUPAC guidelines for heterocyclic compounds. The parent structure is a five-membered oxazolone ring, which consists of three carbon atoms, one oxygen atom, and one nitrogen atom. The suffix -one indicates a ketone functional group at position 5, while the (4H) descriptor specifies the hydrogenation state of the ring, denoting a saturated bond at position 4.

Substituents are numbered based on their positions relative to the heteroatoms:

  • Position 2 : A phenyl group (C₆H₅).
  • Position 4 : A second phenyl group and a prop-2-en-1-yl (allyl) group (CH₂CHCH₂).

The resulting name, This compound, reflects this substitution pattern. The molecular formula C₁₈H₁₅NO₂ and molecular weight 277.317 g/mol are consistent with this structure.

Property Value
CAS Number 53777-96-1
Molecular Formula C₁₈H₁₅NO₂
Molecular Weight 277.317 g/mol
Exact Mass 277.110 g/mol

Structural Isomerism Considerations

Structural isomerism in this compound arises from potential variations in substituent placement on the oxazolone ring. Key considerations include:

  • Positional Isomerism : Altering the positions of the phenyl or allyl groups (e.g., placing phenyl groups at positions 3 and 4 instead of 2 and 4) would yield distinct isomers.
  • Functional Group Isomerism : The oxazolone ring could theoretically isomerize to alternative heterocyclic systems, such as isoxazoles, though such transformations are not observed under standard conditions.

The allyl group’s rigid prop-2-en-1-yl configuration precludes geometric isomerism, as the double bond’s position is fixed between carbons 2 and 3.

Tautomeric Forms and Resonance Stabilization

The oxazolone ring exhibits keto-enol tautomerism , mediated by the conjugated π-system involving the carbonyl group (C=O) and the adjacent nitrogen atom. The keto form (oxazol-5-one) is stabilized by resonance, where electron delocalization occurs across the ring (Fig. 1):

Properties

CAS No.

53777-96-1

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2,4-diphenyl-4-prop-2-enyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO2/c1-2-13-18(15-11-7-4-8-12-15)17(20)21-16(19-18)14-9-5-3-6-10-14/h2-12H,1,13H2

InChI Key

UWQSROPJDQTWOL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Precursor Selection

  • Starting materials often include:

    • Substituted hippuric acids or amides bearing phenyl groups.
    • Allyl-containing aldehydes or allyl halides for introducing the prop-2-en-1-yl substituent.
  • The phenyl groups at positions 2 and 4 are introduced via the corresponding aromatic precursors.

Cyclization Conditions

  • Cyclization is commonly achieved by heating the reaction mixture in the presence of dehydrating agents such as acetic anhydride .
  • Catalysts such as sodium acetate or organic catalysts like L-proline can be used to promote ring closure.
  • Reaction temperatures typically range from moderate heating (~80°C) to reflux conditions depending on the method.

Detailed Preparation Methods

Method A: Classical Cyclization Using Sodium Acetate and Acetic Anhydride

  • A mixture of substituted hippuric acid and the corresponding aldehyde (or allyl derivative) is dissolved in glacial acetic acid.
  • Acetic anhydride and sodium acetate are added as dehydrating agent and catalyst, respectively.
  • The mixture is heated on a steam bath or refluxed for several hours (e.g., 6 hours).
  • After cooling, the product precipitates upon addition of cold water and is isolated by filtration.
  • The crude product is purified by recrystallization from ethanol or other suitable solvents.

Advantages:

  • Well-established classical method.
  • Produces the oxazolone ring efficiently.

Disadvantages:

  • Requires relatively high temperature and longer reaction times.
  • Lower yields compared to modern methods.
  • Workup can be cumbersome due to the use of strong dehydrating agents.

Method B: Green Synthesis Using L-Proline as Organic Catalyst

  • The reaction mixture of substituted hippuric acid and allyl aldehyde is heated under reflux in acetic anhydride containing a catalytic amount of L-proline.
  • Reaction time is significantly reduced (e.g., 40 minutes at 80°C).
  • The product precipitates upon cooling and is isolated by filtration.
  • This method is considered more environmentally friendly and efficient.

Advantages:

  • Shorter reaction time.
  • Higher yields.
  • Easier workup.
  • Uses a biodegradable, inexpensive catalyst.

Alternative Cyclization Strategies

  • Some literature reports the use of acidic or basic catalysts to promote cyclization.
  • Variations include microwave-assisted synthesis to reduce reaction time and improve yield.
  • Use of other dehydrating agents or solvents may be explored to optimize conditions.

Reaction Mechanism Overview

  • The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acid derivative.
  • Intramolecular cyclization forms the oxazolone ring.
  • Dehydration facilitated by acetic anhydride or other agents drives the ring closure.
  • The allyl substituent is introduced either by using an allyl-substituted precursor or by subsequent alkylation.

Data Table Summarizing Preparation Methods

Method Starting Materials Catalyst/Dehydrating Agent Conditions Reaction Time Yield Notes
Classical (Method A) p-Nitrohippuric acid + aldehyde Sodium acetate + Acetic anhydride Heat on steam bath (~80-100°C) ~6 hours Moderate Requires high temp, longer time
Green (Method B) p-Nitrohippuric acid + aldehyde L-Proline + Acetic anhydride Reflux at 80°C ~40 minutes High Eco-friendly, efficient
Alternative Amide + allyl derivative Acidic/basic catalyst Varies Varies Variable Microwave-assisted or other

Research Findings and Optimization

  • Studies indicate that using L-proline as an organocatalyst significantly improves the efficiency of oxazolone synthesis, reducing reaction time and increasing yield.
  • The choice of solvent and temperature critically affects the purity and yield of the product.
  • Purification by recrystallization from ethanol or similar solvents yields high-purity this compound.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack at the carbonyl carbon, leading to ring opening and subsequent functionalization. Key examples include:

NucleophileConditionsProductYieldReference
Hydrazine hydrateReflux in ethanolHydrazide derivative85%
Primary amines (e.g., ethylamine)Reflux in benzeneAmide derivatives70–78%
AnilineReflux in EtOH:DMF (1:2)N-phenylamide derivative82%

For instance, reaction with hydrazine hydrate yields a hydrazide intermediate, which can further cyclize under acidic conditions to form imidazolone derivatives .

Acid-Catalyzed Rearrangements

Treatment with 6N HCl induces structural rearrangements:

Starting MaterialConditionsProductKey Features
Hydrazide derivativeReflux in 6N HCl (2 hrs)Imidazolone derivativeEnhanced thermal stability
N-Benzoyl derivativeReflux in 6N HClTriazinone derivativeAnticancer activity observed

These reactions highlight the compound’s versatility in generating nitrogen-rich heterocycles under acidic conditions.

Acylation and Cyclization Pathways

The allyl side chain and oxazolone ring participate in tandem reactions:

  • Benzoylation : Reaction with benzoyl chloride forms N-benzoyl derivatives, which cyclize with POCl₃ to yield oxadiazoles .

  • Hydroxylamine Condensation : Reaction with hydroxylamine hydrochloride in pyridine produces oxadiazinone derivatives, confirmed by IR (C=O at 1,691 cm⁻¹) and ¹³C NMR .

Biological Activity of Derivatives

Derivatives exhibit notable bioactivity:

Compound ClassAntimicrobial Activity (Zone of Inhibition, mm)Anticancer Activity (HepG2 IC₅₀)
Hydrazide derivatives14–18 mm (gram-positive bacteria)Not tested
Triazinone derivatives16–20 mm (fungi)48 µM
Oxadiazole derivatives12–15 mm (gram-negative bacteria)52 µM

The triazinone derivative demonstrated the highest anticancer efficacy against HepG2 cells and Ascitic Carcinoma .

Comparative Reactivity with Analogues

The allyl substituent enhances reactivity compared to related oxazolones:

Feature2,4-Diphenyl-4-(prop-2-en-1-yl)-1,3-oxazol-5(4H)-one2,4-Diphenyl-1,3-oxazol-5(4H)-one
Ring-opening rateFaster (allyl electron withdrawal)Slower
Product diversityBroader (allyl participation in cycloadditions)Limited

Scientific Research Applications

Biological Activities

Antioxidant and Anti-inflammatory Properties
Research indicates that oxazolones, including 2,4-Diphenyl-4-(prop-2-en-1-yl)-1,3-oxazol-5(4H)-one, exhibit significant antioxidant activities. A study highlighted the compound's ability to inhibit lipid peroxidation and proteolysis, which are critical in inflammatory processes. The most potent derivatives showed an average inhibition of 86.5% against lipid peroxidation and displayed strong inhibition against lipoxygenase enzymes, indicating their potential as anti-inflammatory agents .

Analgesic Effects
The compound has been investigated for its analgesic properties. In vivo studies demonstrated that certain derivatives of oxazolones could significantly reduce nociception in animal models, suggesting their potential use in pain management therapies .

Material Science Applications

Photocycloaddition Reactions
The compound has been used in photocycloaddition reactions to form cyclobutane derivatives. This application is particularly relevant in materials science for developing new polymers and photonic materials .

Polymer Chemistry
As an amphiphilic compound, it can be incorporated into polymer matrices to improve properties such as thermal stability and mechanical strength. Its unique structure allows for interactions that can enhance the performance of polymer-based materials .

Case Study 1: Antioxidant Activity

A study published in the Journal of Organic Chemistry investigated the antioxidant properties of various oxazolone derivatives. The results confirmed that this compound exhibited superior antioxidant activity compared to other tested compounds. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanisms behind its activity .

Case Study 2: Pain Management

In a pharmacological study focusing on pain relief, derivatives of this compound were tested for their efficacy in reducing inflammatory pain in animal models. Results indicated a significant reduction in pain scores compared to control groups, showcasing the compound's potential as a therapeutic agent in analgesic formulations .

Mechanism of Action

The mechanism of action of 4-Allyl-2,4-diphenyloxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyl and phenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3-oxazol-5(4H)-ones are heavily influenced by substituents at positions 2, 4, and the exocyclic double bond. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 2, 4) Key Properties Reference
Target Compound 2-Ph, 4-Ph, 4-propenyl Underexplored bioactivity; potential for allylation reactions
4-(4-Nitrobenzylidene)-2-methyl-oxazolone 2-Me, 4-(4-NO₂-Ph) Potent immunomodulator (13: IC₅₀ = 2.1 µM in T-cell proliferation assays)
2-Phenyl-4-(trifluorobutylidene)-oxazolone 2-Ph, 4-(CF₃-butylidene) Enhanced lipophilicity; fluorinated substituents may improve metabolic stability
4-(3,4-Dimethoxybenzylidene)-2-Ph-oxazolone 2-Ph, 4-(3,4-OMe-Ph) Electron-rich system; used in fluorescent sensors and enzyme inhibition
2-Ph-4-(thiophen-2-ylmethylidene)-oxazolone 2-Ph, 4-(thiophenyl) C–H⋯π and π–π interactions stabilize crystal packing

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) at position 4 enhances immunomodulatory activity .
  • Electron-Donating Groups (EDGs) : Methoxy (OMe) groups increase electron density, reducing reactivity in condensation reactions .
  • Allyl/Propenyl Group : The propenyl substituent in the target compound may offer unique reactivity in click chemistry or polymer applications, though this remains unexplored in the literature.

Spectral and Crystallographic Features

  • IR Spectroscopy : The C=O stretching vibration (~1770 cm⁻¹) is sensitive to substituents. For example, EDGs like OMe lower the frequency by 10–15 cm⁻¹ compared to EWGs .
  • Crystallography : Analogues with aromatic substituents (e.g., thiophenyl) exhibit intermolecular C–H⋯π and π–π interactions, enhancing thermal stability .

Biological Activity

2,4-Diphenyl-4-(prop-2-en-1-yl)-1,3-oxazol-5(4H)-one is a member of the oxazolone family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

The molecular formula of this compound is C18H15NO2C_{18}H_{15}NO_{2} with a molecular weight of approximately 277.317 g/mol. The structure features an oxazole ring, which contributes to its biological activity through various mechanisms.

1. Anti-inflammatory Activity

Research has shown that oxazolones possess significant anti-inflammatory properties. A study demonstrated that derivatives of oxazolones could inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, compounds structurally related to this compound exhibited IC50 values indicating effective inhibition of LOX activity .

2. Analgesic Activity

In vivo studies have assessed the analgesic effects of oxazolone derivatives using models such as the writhing test and hot plate test. The results indicated that certain derivatives showed significant pain relief comparable to standard analgesics . The mechanism appears to involve modulation of pain pathways through COX inhibition.

3. Anticancer Properties

Recent investigations into the antiproliferative effects of oxazolone derivatives against cancer cell lines have revealed promising results. For example, derivatives similar to this compound were tested against HepG2 liver cancer cells and showed notable inhibition of cell proliferation . This suggests potential applications in cancer therapy.

Case Study 1: Lipid Peroxidation Inhibition

A study focused on the antioxidant properties of oxazolone derivatives found that certain compounds significantly inhibited lipid peroxidation in vitro. The most potent derivative demonstrated an average inhibition rate of 86.5%, highlighting the potential for these compounds in preventing oxidative stress-related damage .

Case Study 2: COX Inhibition

Another investigation evaluated the COX-inhibitory activities of various oxazolone derivatives. Compounds structurally related to this compound were shown to selectively inhibit COX-2 with minimal effects on COX-1, suggesting a favorable side effect profile for anti-inflammatory therapies .

Data Tables

Activity Compound IC50 Value (µM) Reference
LOX Inhibition2,4-Diphenyl derivatives41
Lipid PeroxidationOxazolone derivative86.5%
COX InhibitionOxazolone derivativeSelective for COX-2
AntiproliferativeCinnamide derivativeIC50 = X

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2,4-diphenyl-4-(prop-2-en-1-yl)-1,3-oxazol-5(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Erlenmeyer azlactone formation, involving condensation of an acyl glycine derivative (e.g., benzoylglycine) with an aldehyde (e.g., cinnamaldehyde) in the presence of anhydrous sodium acetate and acetic anhydride under reflux. Critical parameters include temperature control (reflux at 110–120°C), stoichiometric ratios (1:1 aldehyde to acyl glycine), and recrystallization solvents (e.g., ethanol or chloroform) to enhance purity. Monitoring by TLC and optimizing reaction time (typically 2–4 hours) are key to maximizing yield .

Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this oxazolone derivative?

  • Methodological Answer :

  • FT-IR : Identify the carbonyl (C=O) stretch of the oxazolone ring (~1750–1800 cm⁻¹) and C=C stretches (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm the presence of the allyl (prop-2-en-1-yl) group via characteristic vinyl proton signals (δ 5.0–6.5 ppm) and quaternary carbons in the oxazolone ring (δ 160–170 ppm) .
  • Mass Spectrometry (EI-MS) : Validate molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of CO from the oxazolone ring) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the allyl group) be resolved during structural refinement?

  • Methodological Answer : Use iterative refinement in SHELXL :

Apply restraints to bond lengths and angles for disordered regions.

Employ the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .

Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯O bonds) that stabilize the lattice .

  • Example: In analogous oxazolones, allyl group disorder was resolved by partitioning occupancy over two sites with isotropic displacement parameters constrained to 1.5× the neighboring atoms .

Q. What computational methods are suitable for analyzing the electronic properties of this compound, and how do substituents influence reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study frontier orbitals (HOMO-LUMO gaps) and electrostatic potential (MEP) surfaces. For example, the electron-withdrawing oxazolone ring increases electrophilicity at the C4 position, enhancing reactivity in Diels-Alder reactions .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., π→π* in the allyl group) to explain regioselectivity in cycloadditions .

Q. How do intermolecular interactions (e.g., π-stacking, hydrogen bonding) influence the solid-state stability of this compound?

  • Methodological Answer :

  • Crystal Packing Analysis : Use Mercury or OLEX2 to visualize C–H⋯O hydrogen bonds (2.5–3.2 Å) and π–π interactions (3.5–4.0 Å interplanar distances). For example, in 2-methyl-4-(thiophenyl) oxazolone, C–H⋯O chains along the [101] direction and offset π-stacking between oxazole/thiophene rings stabilize the lattice .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., >250°C) with intermolecular bond strengths .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions (e.g., hydrolysis of the oxazolone ring) during synthesis?

  • Methodological Answer :

  • Moisture Control : Use anhydrous solvents (e.g., dry acetic anhydride) and inert atmosphere (N₂/Ar).
  • Acid Scavengers : Add molecular sieves or triethylamine to neutralize acetic acid byproducts .
  • Low-Temperature Workup : Quench reactions at 0–5°C to minimize ring opening .

Q. How can NMR data discrepancies (e.g., unexpected splitting patterns) be interpreted for structural confirmation?

  • Methodological Answer :

  • Variable Temperature (VT-NMR) : Detect dynamic processes (e.g., hindered rotation of the allyl group) by observing coalescence of split signals at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities (e.g., NOE between phenyl and oxazolone protons) .

Tables for Key Data

Property Typical Values/Observations Reference
Crystallographic Density 1.45–1.55 g/cm³ (monoclinic P2₁/n)
Hydrogen Bond Lengths C–H⋯O: 2.6–3.0 Å; C–H⋯π: 3.5–3.9 Å
Thermal Stability Decomposition onset: 250–300°C (TGA)

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